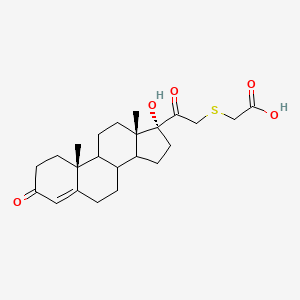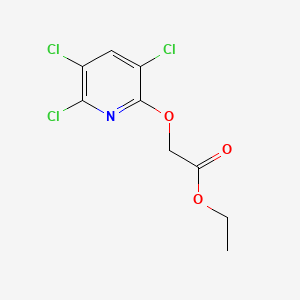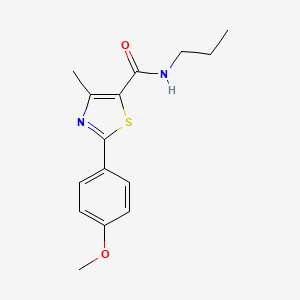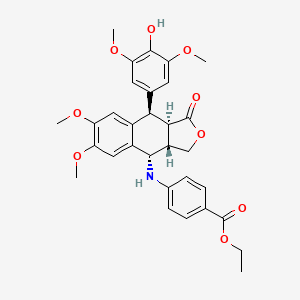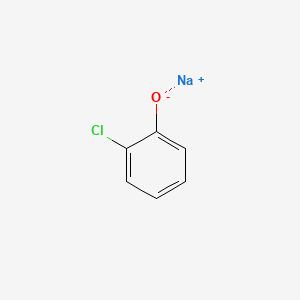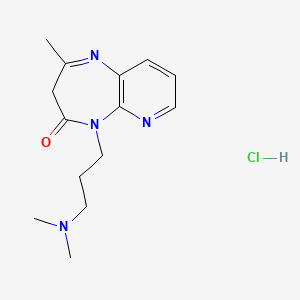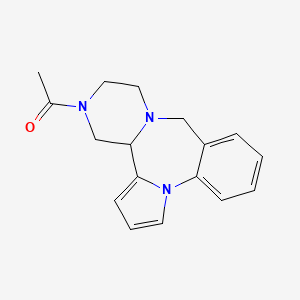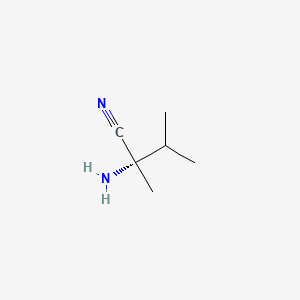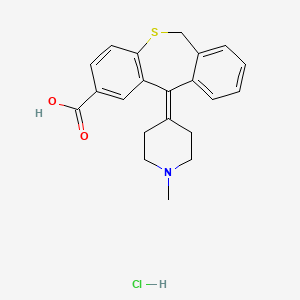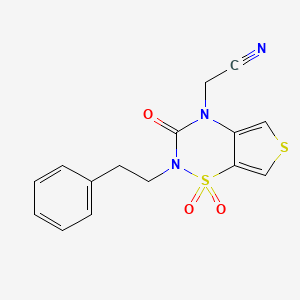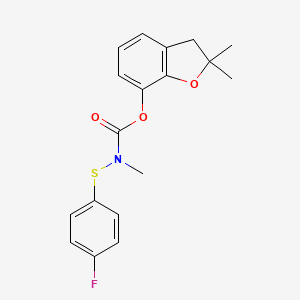
Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine is a chemical compound that belongs to the class of carbocyclic nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides but contain a carbocyclic ring instead of a ribose or deoxyribose sugar. This structural modification imparts unique properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine typically involves the construction of the carbocyclic ring followed by the introduction of the purine base and the hydroxy and mercapto groups. One common synthetic route includes the cyclization of a suitable precursor to form the carbocyclic ring, followed by the attachment of the purine base through a glycosylation reaction. The hydroxy and mercapto groups are then introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can undergo reduction reactions to modify the purine base or the carbocyclic ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the purine base or the carbocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or iodine for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
Carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study carbocyclic nucleosides.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into its potential as a biochemical tool.
Medicine: It has potential therapeutic applications, particularly in the treatment of viral infections and cancer, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption of nucleic acid synthesis can lead to the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and can be incorporated into DNA and RNA, leading to chain termination and apoptosis.
Comparación Con Compuestos Similares
Carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine can be compared with other carbocyclic nucleoside analogs, such as:
Carbocyclic-2’,3’-didehydro-2’,3’-dideoxyguanosine: Another carbocyclic nucleoside analog with antiviral activity.
Carbocyclic-2’,3’-dideoxyadenosine: Known for its potential use in antiviral therapy.
Carbocyclic-2’,3’-dideoxycytidine: Studied for its antiretroviral properties.
The uniqueness of carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine lies in its specific structural features, such as the presence of both hydroxy and mercapto groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
118333-19-0 |
|---|---|
Fórmula molecular |
C11H14N4O3S |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8+,9+/m1/s1 |
Clave InChI |
CSPPGTBBWFVGTB-YGBUUZGLSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO |
SMILES canónico |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


